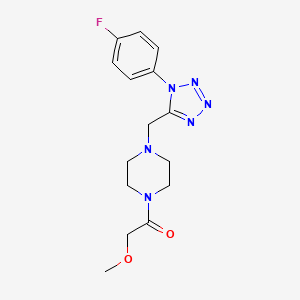amino]thiophene-2-carboxylic acid CAS No. 1707392-13-9](/img/structure/B2771751.png)
3-[[(4-Chlorophenyl)sulfonyl](ethyl)amino]thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid” is a compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions such as the Gewald and Paal–Knorr reactions . These reactions involve the formation of aminothiophene derivatives through the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .科学的研究の応用
Organic Synthesis and Chemical Reactions
- Thiophene derivatives undergo cycloaddition reactions with electron-poor olefins, facilitating the synthesis of complex organic compounds. This process involves the (4+2)-cycloaddition to the thiophene moiety, leading to the formation of fused benzene rings with new substituents introduced by the dienophile (Fondjo & Döpp, 2006).
- The synthesis of aminomethylselenopheno[3,2-b]thiophene sulfonamides illustrates the utility of thiophene derivatives in creating compounds with potential cytotoxic activity against various cancer cell lines (Arsenyan, Rubina, & Domracheva, 2016).
Medicinal Chemistry and Pharmacology
- Novel 2-aminothiophene derivatives exhibit significant biological properties, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities. These derivatives are synthesized through base-protonated reactions between ketones, elemental sulfur, and ethyl cyanoacetate, showcasing the versatility of thiophene compounds in drug discovery (Prasad et al., 2017).
- The formation of Schiff bases from thiophene derivatives highlights their potential in developing antimicrobial agents, with several compounds demonstrating promising activity against a range of bacterial strains (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Materials Science
- The Gewald reaction, a method for synthesizing 2-aminothiophenes, underscores the importance of thiophene derivatives in organic electronics and materials chemistry. These compounds serve as precursors for various electronically active materials, demonstrating their broad applicability beyond pharmaceuticals (Tormyshev et al., 2006).
将来の方向性
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of thiophene derivatives like “3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid” could involve the development of new synthesis methods and the exploration of their biological activities.
作用機序
Target of Action
Similar compounds with a thiophene nucleus have been found to interact with various biological targets
Mode of Action
Compounds with a thiophene nucleus are known to participate in various chemical reactions, such as the suzuki–miyaura coupling . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst . The specific interaction of “3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid” with its targets would depend on the nature of these targets.
Biochemical Pathways
Compounds with a thiophene nucleus are known to interact with various biochemical pathways . The specific pathways affected by “3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid” would depend on its specific targets and mode of action.
Result of Action
Compounds with a thiophene nucleus are known to have various pharmacological properties . The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
The action of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other compounds .
特性
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-ethylamino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c1-2-15(11-7-8-20-12(11)13(16)17)21(18,19)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDJYTQOGJSWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
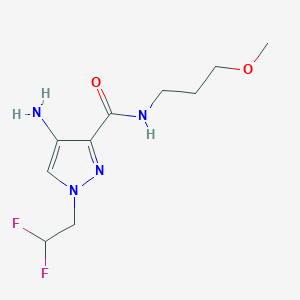
![3-(6-Hydroxy-3-azabicyclo[3.2.1]octan-3-yl)propanoic acid;hydrochloride](/img/structure/B2771670.png)
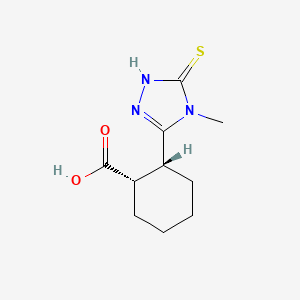
![methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2771673.png)
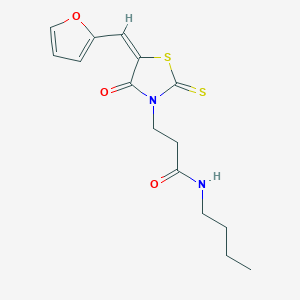
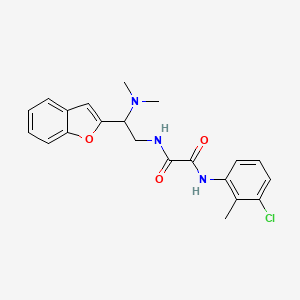

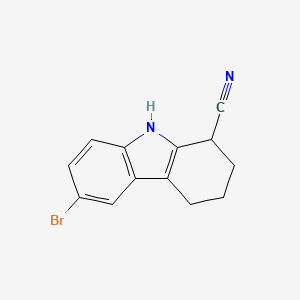
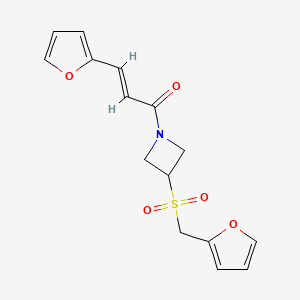
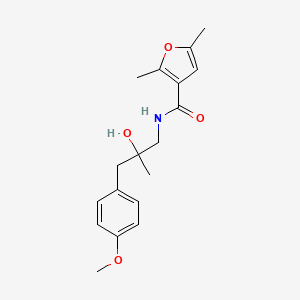
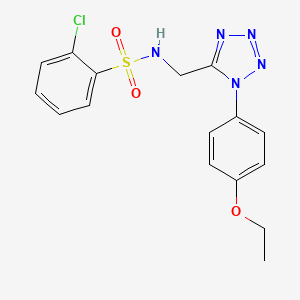
![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771684.png)
![1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2771685.png)
